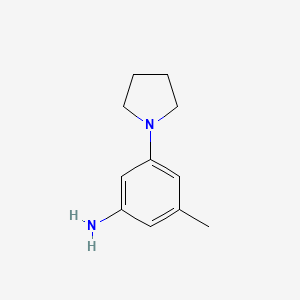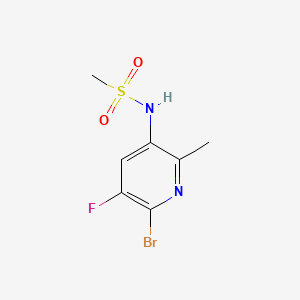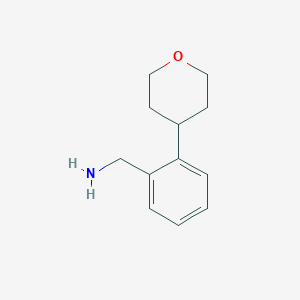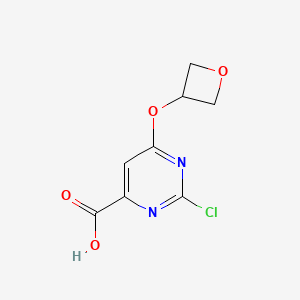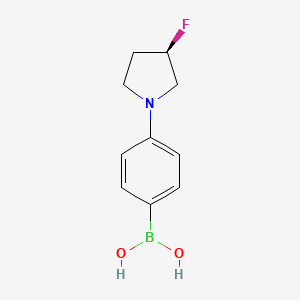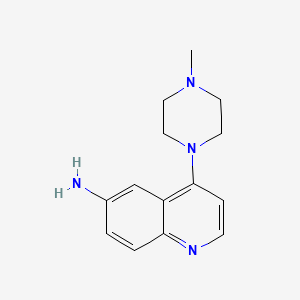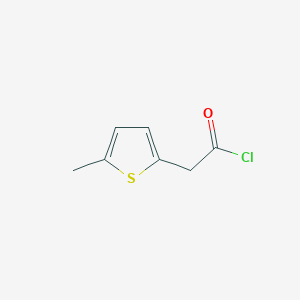
2-(5-Methylthiophen-2-yl)acetyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methylthiophen-2-yl)acetyl chloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a methyl group at the 5-position of the thiophene ring and an acetyl chloride group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
2-(5-Methylthiophen-2-yl)acetyl chloride can be synthesized through several methods. One common method involves the acylation of 5-methylthiophene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反応の分析
Types of Reactions
2-(5-Methylthiophen-2-yl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation Reactions: The methyl group on the thiophene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The acetyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia or primary amines can be used under mild conditions to form amides.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the acetyl chloride group.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
科学的研究の応用
2-(5-Methylthiophen-2-yl)acetyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of conductive polymers and other advanced materials.
Biological Studies: It is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-(5-Methylthiophen-2-yl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to form new compounds. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound.
類似化合物との比較
Similar Compounds
2-Acetyl-5-methylthiophene: Similar structure but lacks the chloride group.
5-Methyl-2-thiophenecarboxylic acid: Contains a carboxylic acid group instead of an acetyl chloride group.
2-(5-Methylthiophen-2-yl)ethanol: Contains an alcohol group instead of an acetyl chloride group.
Uniqueness
2-(5-Methylthiophen-2-yl)acetyl chloride is unique due to the presence of both the thiophene ring and the acetyl chloride group. This combination provides a balance of stability and reactivity, making it a versatile compound for various chemical reactions and applications.
特性
分子式 |
C7H7ClOS |
|---|---|
分子量 |
174.65 g/mol |
IUPAC名 |
2-(5-methylthiophen-2-yl)acetyl chloride |
InChI |
InChI=1S/C7H7ClOS/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3 |
InChIキー |
VPKXXDRSTRFVQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Methylimidazol-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13900714.png)
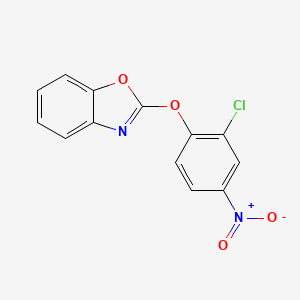
![[(3R,4S)-4-aminotetrahydropyran-3-yl] acetate;hydrochloride](/img/structure/B13900732.png)
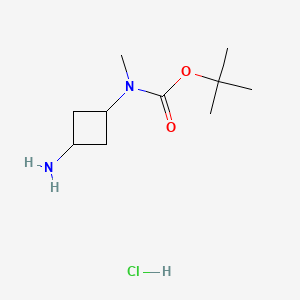
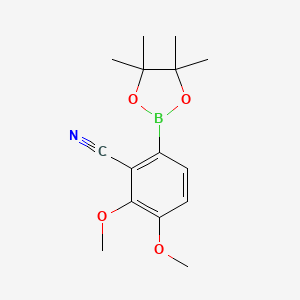
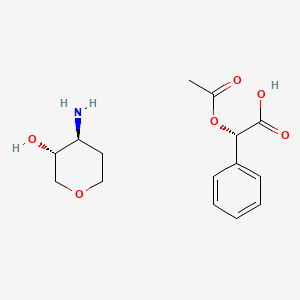

![Methyl 2-[5-(chloromethyl)oxolan-2-ylidene]acetate](/img/structure/B13900771.png)
